(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
CAS No.: 2034499-66-4
Cat. No.: VC6425481
Molecular Formula: C15H21N3O4S2
Molecular Weight: 371.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034499-66-4 |
|---|---|
| Molecular Formula | C15H21N3O4S2 |
| Molecular Weight | 371.47 |
| IUPAC Name | (4-methylsulfonylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone |
| Standard InChI | InChI=1S/C15H21N3O4S2/c1-24(20,21)18-8-6-17(7-9-18)15(19)13-3-2-5-16-14(13)22-12-4-10-23-11-12/h2-3,5,12H,4,6-11H2,1H3 |
| Standard InChI Key | QRFJJJXRNJYFDQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(N=CC=C2)OC3CCSC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound belongs to the class of piperazine-containing methanones, characterized by a central carbonyl group bridging a pyridine ring and a sulfonylated piperazine moiety. Its systematic IUPAC name is (4-(methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone, reflecting the following structural components :
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Pyridine core: Substituted at the 3-position with a methanone group and at the 2-position with a tetrahydrothiophen-3-yloxy chain.
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Piperazine ring: Modified at the 4-position with a methylsulfonyl (-SO₂CH₃) group.
Table 1: Key Molecular Descriptors
Stereoelectronic Features
The molecule’s tetrahydrothiophen-3-yloxy group introduces a saturated five-membered ring with a sulfur atom, contributing to conformational rigidity. Quantum mechanical calculations predict moderate hydrophilicity (clogP ≈ 2.1) due to the sulfonyl and morpholine-like piperazine groups . The methylsulfonyl substituent enhances electron-withdrawing properties, potentially influencing binding interactions in biological systems .
Synthetic Routes and Manufacturing Considerations
Purification and Characterization
Post-synthetic purification likely involves reverse-phase chromatography (C18 columns) due to the compound’s moderate polarity. Mass spectrometry (ESI-MS) and ¹H/¹³C NMR would confirm structural integrity, with diagnostic signals including :
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δ 2.8–3.2 ppm: Multiplet for piperazine protons adjacent to the sulfonyl group.
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δ 4.5–5.0 ppm: Resonance for the tetrahydrothiophene oxygen-linked methine.
Pharmacological and Biochemical Profile
Putative Mechanism of Action
Piperazine sulfonamides are frequently explored as kinase inhibitors or G protein-coupled receptor (GPCR) modulators. The methylsulfonyl group may engage in hydrogen bonding with ATP-binding pockets or allosteric sites, as observed in analogs like the JAK2 inhibitor CEP-33779 . The tetrahydrothiophen-3-yloxy chain could enhance membrane permeability, a trait critical for central nervous system (CNS) therapeutics .
In Silico ADMET Predictions
Computational models (e.g., SwissADME) suggest the following properties :
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Bioavailability Score: 0.55 (moderate due to molecular weight >350 g/mol).
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Blood-Brain Barrier Permeability: Low (logBB < -1), likely due to the polar sulfonyl group.
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CYP450 Inhibition: Moderate risk of inhibiting CYP3A4 (probability >70%).
Table 2: Comparative Analysis with Structural Analogs
| Compound | Molecular Weight | clogP | Target (Hypothesized) |
|---|---|---|---|
| Target Compound (CAS 2034499-66-4) | 371.5 | 2.1 | Kinase/GPCR |
| 4-(Ethylsulfonyl)piperazin-1-ylmethanone (CID 770525) | 312.39 | 1.8 | Serotonin receptor |
| [3-(6-{[4-(Methylsulfonyl)piperazin-1-yl]methyl}-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenyl]methanol (CID 44620964) | 503.6 | 3.4 | PI3K/mTOR |
Research Applications and Industrial Relevance
Drug Discovery Context
This compound’s structural hybrid of sulfonylated piperazine and tetrahydrothiophene-oxypyridine motifs aligns with trends in oncology and immunology drug development. For example, Pfizer’s crizotinib incorporates a related pyridine backbone for ALK inhibition .
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